4,5-dimethyl-1H-benzimidazol-6-amine
Overview
Description
4,5-Dimethyl-1H-benzimidazol-6-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 5 positions and an amine group at the 6 position.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which include 4,5-dimethyl-1h-benzimidazol-6-amine, have a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects . The downstream effects of these interactions would depend on the specific targets and mode of action of this compound.
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-1H-benzimidazol-6-amine plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with DNA, mimicking the properties of DNA bases . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, this compound has shown affinity for certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the p53 signaling pathway . This compound also affects gene expression by binding to specific transcription factors, thereby modulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with DNA, which inhibits DNA replication and transcription . This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where doses above a certain level result in significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different tissue types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1H-benzimidazol-6-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid or formamide under acidic conditions to form the desired benzimidazole derivative . Another approach involves the use of ammonium acetate and urotropine in the presence of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
Comparison with Similar Compounds
4,5-Dimethyl-1H-benzimidazol-6-amine can be compared with other benzimidazole derivatives:
5,6-Dimethyl-1H-benzimidazol-7-amine: Similar structure but with different substitution pattern, leading to variations in biological activity.
2-Methyl-1-propyl-1H-benzimidazol-5-amine: Contains a propyl group, which may influence its pharmacokinetic properties.
[5-Fluoro-1H-benzimidazol-2-yl]methylamine: Fluorine substitution enhances its stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-6(2)9-8(3-7(5)10)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZYYBUCHIWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1N)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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